ALDH3A1-IN-3

Catalog No.
S522833
CAS No.
315239-63-5
M.F
C15H15N3O5S
M. Wt
349.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ALDH3A1-IN-3

CAS Number

315239-63-5

Product Name

ALDH3A1-IN-3

IUPAC Name

N-[4-(4-methylsulfonyl-2-nitroanilino)phenyl]acetamide

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C15H15N3O5S/c1-10(19)16-11-3-5-12(6-4-11)17-14-8-7-13(24(2,22)23)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19)

InChI Key

JXZXJHWSQKISBZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]

solubility

Soluble in DMSO

Synonyms

CB29; CB-29; CB 29;

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]

The exact mass of the compound N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide is 349.0732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ALDH3A1-IN-3 (CAS: 315239-63-5), commonly referred to as CB29, is a structurally distinct diarylamine-based small molecule that functions as a highly selective, reversible inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1). In procurement and assay design, it serves as a critical chemical probe for isolating the metabolic contributions of ALDH3A1 from other co-expressed ALDH isozymes. By competitively binding the aldehyde substrate pocket, it prevents the detoxification of activated oxazaphosphorines, making it an essential reagent for chemoresistance profiling, oncology formulation testing, and cellular oxidation research where off-target enzymatic suppression must be strictly avoided [1].

Substituting ALDH3A1-IN-3 with broad-spectrum ALDH inhibitors (such as disulfiram or diethylaminobenzaldehyde) fundamentally compromises assay integrity in complex cell models. Because standard cancer cell lines (e.g., A549) co-express multiple ALDH isoforms, pan-inhibitors indiscriminately suppress total cellular aldehyde metabolism, confounding the specific role of ALDH3A1 in drug resistance. Furthermore, non-selective inhibition introduces widespread metabolic toxicity, rendering it impossible to accurately quantify targeted chemosensitization effects. Procurement of the highly specific ALDH3A1-IN-3 ensures that downstream viability assays reflect only ALDH3A1-mediated pathways, eliminating the reproducibility issues and data artifacts associated with generic alternatives [1].

Absolute Isozyme Selectivity for ALDH3A1 over ALDH1A1/ALDH2

A critical procurement requirement for ALDH inhibitors is the ability to isolate specific isozyme activity without off-target metabolic suppression. ALDH3A1-IN-3 demonstrates an IC50 of 16 μM and a Ki of 4.7 μM for ALDH3A1, while exhibiting strictly <5% inhibition against ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, and ALDH2 at concentrations up to 250 μM. This >15-fold selectivity window ensures that downstream cellular assays reflect true ALDH3A1-mediated pathways, unlike generic pan-ALDH inhibitors which indiscriminately silence the entire ALDH family [1].

Evidence DimensionEnzymatic Inhibition Limit (Selectivity Window)
Target Compound DataIC50 = 16 μM (ALDH3A1)
Comparator Or BaselineALDH1A1, ALDH1A2, ALDH2: No inhibition up to 250 μM
Quantified Difference>15-fold concentration selectivity without off-target binding
ConditionsIn vitro recombinant enzyme assay (up to 250 μM inhibitor concentration)

Procuring a highly selective inhibitor prevents data confounding in cell lines that co-express multiple ALDH isoforms.

Quantitative Sensitization of ALDH3A1-Expressing Cells to Oxazaphosphorines

In functional cellular models, ALDH3A1-IN-3 directly modulates the toxicity of cyclophosphamide derivatives. In ALDH3A1-expressing A549 lung adenocarcinoma cells, co-treatment with ALDH3A1-IN-3 reduced the ED50 of mafosfamide from 146 ± 2 μM to 92 ± 4 μM (a 1.6-fold sensitization). Crucially, the compound alone exhibits no baseline cytotoxicity, and it does not alter mafosfamide sensitivity in ALDH non-expressing control cells (CCD-13Lu), proving that the sensitization is entirely mechanism-dependent [1].

Evidence DimensionMafosfamide ED50 (Cellular Viability)
Target Compound Data92 ± 4 μM (Mafosfamide + ALDH3A1-IN-3)
Comparator Or Baseline146 ± 2 μM (Mafosfamide alone baseline)
Quantified Difference1.6-fold reduction in ED50 (enhanced cytotoxicity)
ConditionsA549 cells (ALDH1A1/ALDH3A1 co-expressing) treated with mafosfamide

Provides a reliable, non-cytotoxic chemical tool to quantify the exact contribution of ALDH3A1 to drug resistance profiles in oncology formulations.

Reversible, Competitive Substrate-Binding Mechanism

Unlike suicide inhibitors or broad-spectrum covalent modifiers (e.g., DIMATE) that permanently inactivate ALDH enzymes, ALDH3A1-IN-3 acts as a reversible, substrate-binding site-directed inhibitor. Kinetic and crystallographic analyses confirm that it binds competitively within the aldehyde pocket (Ki = 4.7 μM), allowing for dose-dependent, transient modulation of ALDH3A1 activity. This reversibility is critical for dynamic metabolic tracking and prevents the permanent metabolic toxicity associated with irreversible pan-inhibitors[1].

Evidence DimensionInhibition Mechanism
Target Compound DataReversible, competitive binding (Ki = 4.7 μM)
Comparator Or BaselineIrreversible pan-ALDH inhibitors (e.g., DIMATE)
Quantified DifferenceEnables transient modulation vs. permanent enzyme inactivation
ConditionsLineweaver-Burk kinetic profiling with varied benzaldehyde substrate

Reversible kinetics allow researchers to design time-course and washout experiments that are impossible with covalent ALDH modifiers.

Isozyme-Specific Chemoresistance Profiling

Because ALDH3A1-IN-3 does not inhibit ALDH1A1 or ALDH2, it is the optimal procurement choice for isolating the role of ALDH3A1 in resistance to oxazaphosphorine drugs (like cyclophosphamide and mafosfamide) in complex, multi-isoform expressing cell lines such as A549 and SF767 [1].

Cellular Oxidative Stress and Aldehyde Detoxification Assays

Its reversible, competitive binding mechanism makes ALDH3A1-IN-3 ideal for dynamic, time-course studies tracking the metabolism of endogenous peroxidic and fatty aldehydes, allowing researchers to transiently block ALDH3A1 without causing permanent metabolic toxicity [1].

Development of Targeted Oncology Co-Formulations

As a highly selective chemical probe that successfully lowers the ED50 of mafosfamide by 1.6-fold in expressing cells, this compound serves as a critical benchmark material for teams developing new ALDH3A1-targeted adjuvants or combination therapies aimed at overcoming tumor chemoresistance [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Exact Mass

349.0732

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide

Dates

Last modified: 02-18-2024
1: Parajuli B, Georgiadis TM, Fishel ML, Hurley TD. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity. Chembiochem. 2014 Mar 21;15(5):701-12. PubMed PMID: 24677340; PubMed Central PMCID: PMC4043872.

Explore Compound Types